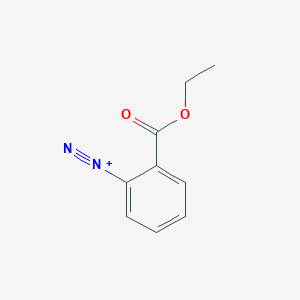
Benzenediazonium, 2-(ethoxycarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 2-(ethoxycarbonyl)- is an organic compound with the molecular formula C9H9N2O2 It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N2+) attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-(ethoxycarbonyl)- can be synthesized through the diazotization of anthranilic acid derivatives. The process involves the reaction of anthranilic acid with nitrous acid in the presence of hydrochloric acid, followed by the addition of an ethoxycarbonyl group. The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of benzenediazonium, 2-(ethoxycarbonyl)- involves similar diazotization reactions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and ensures the safe handling of diazonium salts, which can be explosive when dry .
化学反応の分析
Types of Reactions
Benzenediazonium, 2-(ethoxycarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as hydroxyl, halogens, or cyano groups through reactions with appropriate reagents.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride for chlorination, potassium iodide for iodination, and sodium hydroxide for hydroxylation.
Coupling Reactions: These reactions typically occur in alkaline conditions and involve the use of phenols or aromatic amines.
Major Products Formed
Substitution Reactions: Products include phenols, halobenzenes, and benzonitriles.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
科学的研究の応用
Benzenediazonium, 2-(ethoxycarbonyl)- has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.
Medicine: They are explored for their potential in drug delivery systems and as diagnostic agents.
Industry: Azo compounds derived from diazonium salts are widely used as dyes in the textile industry.
作用機序
The mechanism of action of benzenediazonium, 2-(ethoxycarbonyl)- involves the formation of a diazonium ion, which can undergo various reactions depending on the conditions and reagents used. The diazonium ion acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other functional groups .
類似化合物との比較
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the ethoxycarbonyl group.
Benzenediazonium, 2-carboxylate: Contains a carboxyl group instead of an ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in benzenediazonium, 2-(ethoxycarbonyl)- imparts unique reactivity and properties compared to other diazonium compounds. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and material science .
特性
CAS番号 |
20971-58-8 |
|---|---|
分子式 |
C9H9N2O2+ |
分子量 |
177.18 g/mol |
IUPAC名 |
2-ethoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C9H9N2O2/c1-2-13-9(12)7-5-3-4-6-8(7)11-10/h3-6H,2H2,1H3/q+1 |
InChIキー |
KSVDVLPGODYQHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


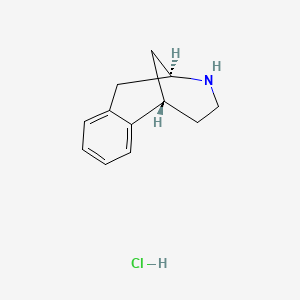
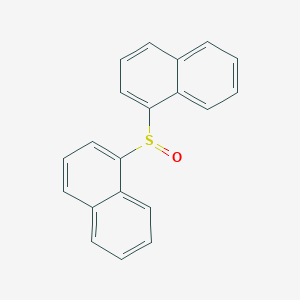
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
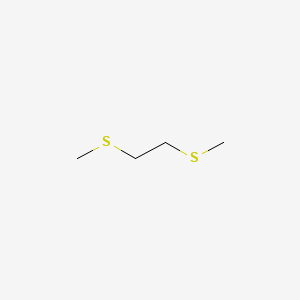
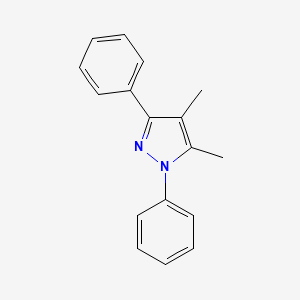
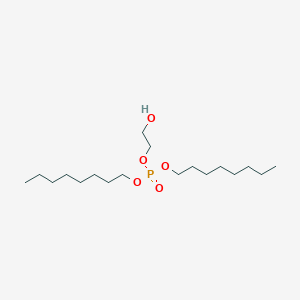
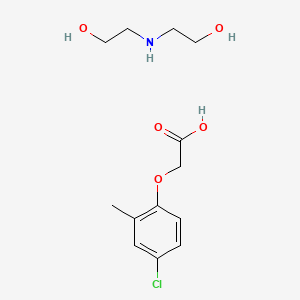
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
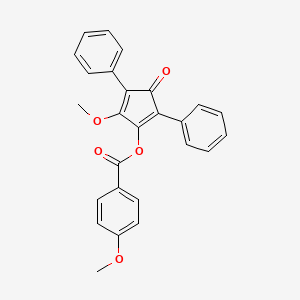
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
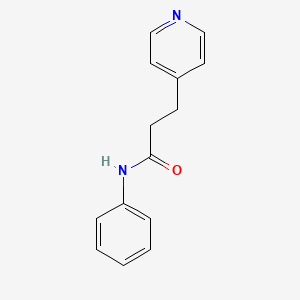
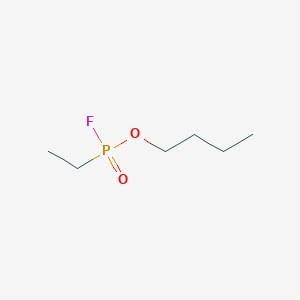
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

